molecular formula C19H16N4O2 B2364920 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide CAS No. 2034617-09-7

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2364920
CAS No.: 2034617-09-7
M. Wt: 332.363
InChI Key: QLHHKCBCNOTRPO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a novel synthetic small molecule designed for preclinical research, particularly in oncology. This compound features a hybrid structure combining two privileged scaffolds in medicinal chemistry: an isoxazole-carboxamide and an imidazo[1,2-a]pyridine. Isoxazole-carboxamide derivatives have demonstrated potent to moderate anticancer activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some analogues have shown exceptional potency, with IC50 values in the nanomolar range, and their efficacy can be further enhanced through advanced formulation strategies like nanoemulgels . Concurrently, the imidazo[1,2-a]pyridine moiety is a common feature in modern drug discovery due to its favorable physicochemical properties and wide range of biological activities . Compounds containing this structure are investigated as modulators of various biological targets, including serotonin receptors . The integration of these two pharmacophores into a single molecule makes this compound a promising candidate for researchers exploring the mechanisms of cell proliferation and the development of targeted therapies. This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-6-5-9-23-11-17(20-18(12)23)14-7-3-4-8-15(14)21-19(24)16-10-13(2)25-22-16/h3-11H,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHKCBCNOTRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NOC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of the target compound can be approached through various disconnection strategies based on the identification of key structural fragments. A logical retrosynthetic analysis reveals three primary building blocks: the isoxazole-3-carboxylic acid, the 2-(2-aminophenyl)-8-methylimidazo[1,2-a]pyridine core, and the connecting amide linkage. The strategic bond disconnections are illustrated in Figure 1.

Synthesis of Key Intermediates

Preparation of 5-Methylisoxazole-3-carboxylic Acid

The isoxazole fragment represents a critical intermediate in the synthesis of the target compound. Several methods have been documented for the preparation of this heterocyclic system.

1,3-Dipolar Cycloaddition Approach

The most common method for isoxazole ring formation involves 1,3-dipolar cycloaddition between a nitrile oxide and an appropriate alkyne. For the synthesis of 5-methylisoxazole-3-carboxylic acid, the approach typically follows the reaction sequence outlined in Scheme 1.

Scheme 1: Synthesis of 5-methylisoxazole-3-carboxylic acid via 1,3-dipolar cycloaddition

The synthesis begins with the reaction of an appropriate aldehyde (such as acetaldehyde) with hydroxylamine hydrochloride in the presence of sodium carbonate in a methanol/water solution to generate the corresponding aldoxime. The aldoxime is then treated with N-chlorosuccinimide to generate the nitrile oxide in situ, which undergoes 1,3-dipolar cycloaddition with propargyl alcohol in an alkaline environment to obtain 5-methyl-3-hydroxymethylisoxazole. Further oxidation with Jones reagent yields the desired 5-methylisoxazole-3-carboxylic acid.

This synthetic route is particularly advantageous due to its relatively mild reaction conditions and its versatility in accommodating various substituents on the isoxazole ring.

Alternative Approaches to Isoxazole Synthesis

Several alternative methods for isoxazole synthesis have been reported. One notable approach involves the cyclization of β-diketones or β-ketoesters with hydroxylamine. This method has been employed for the synthesis of various isoxazole derivatives with diverse substitution patterns.

Synthesis of 8-Methylimidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core represents another critical fragment of the target molecule. Several synthetic approaches have been developed for the preparation of substituted imidazo[1,2-a]pyridines.

Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

A widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. For the preparation of the 8-methylimidazo[1,2-a]pyridine fragment, 2-amino-3-methylpyridine serves as the key starting material. The reaction typically proceeds through initial N-alkylation followed by intramolecular cyclization as depicted in Scheme 2.

Scheme 2: Synthesis of 8-methylimidazo[1,2-a]pyridine core via condensation of 2-amino-3-methylpyridine with α-halocarbonyl compounds

Construction of the 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenylamine Intermediate

Direct C-2 Arylation of Imidazo[1,2-a]pyridine

The synthesis of the 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine intermediate can be achieved through direct C-2 arylation of the imidazo[1,2-a]pyridine with a suitably protected 2-aminophenyl precursor. This approach typically employs palladium-catalyzed cross-coupling methodologies. Scheme 3 illustrates a representative synthetic route.

Scheme 3: Synthesis of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine via direct C-2 arylation

The synthesis begins with the protection of 2-bromoaniline with an appropriate protecting group (e.g., tert-butoxycarbonyl). The resulting protected 2-bromoaniline undergoes Suzuki-Miyaura coupling with an 8-methylimidazo[1,2-a]pyridine-2-boronic acid or ester to afford the corresponding coupling product. Subsequent deprotection yields the desired 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine intermediate.

Alternative Synthetic Approaches

Alternative approaches to the 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine intermediate include the cyclization of N-(2-aminophenyl)-2-bromoacetamides with 3-methylpyridin-2-amine. This approach has been utilized for the preparation of various imidazo[1,2-a]pyridine derivatives with aryl substituents at the C-2 position.

Final Amide Coupling and Synthetic Routes to the Target Compound

Amide Coupling Methodologies

The final step in the synthesis of 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide involves the formation of an amide bond between 5-methylisoxazole-3-carboxylic acid and 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine. Several amide coupling methodologies can be employed for this transformation.

Coupling Agent-Mediated Amide Formation

Coupling agent-mediated amide formation represents one of the most common approaches for amide bond construction. Various coupling agents, including carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP), have been employed for the activation of carboxylic acids. Table 1 summarizes representative coupling conditions for the final amide bond formation.

Table 1: Representative Amide Coupling Conditions for the Synthesis of the Target Compound

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 HBTU DIPEA DMF 25 12 75-85
2 EDC/HOBt TEA DCM 0-25 24 70-80
3 PyBOP NMM DMF 25 16 65-75
4 T3P DIPEA EtOAc 25 6 80-90
5 COMU DIPEA DMF 25 8 75-85

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has been particularly effective for the construction of various heterocyclic carboxamides. The reaction typically involves pre-activation of the carboxylic acid with HBTU in the presence of a tertiary amine base (e.g., DIPEA) in DMF, followed by addition of the amine component.

Acid Chloride-Mediated Amide Formation

An alternative approach involves conversion of 5-methylisoxazole-3-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine. This method typically offers rapid reaction kinetics but may require careful control of reaction conditions to minimize side reactions.

Convergent Synthetic Routes

Convergent synthetic approaches offer several advantages for the preparation of complex heterocyclic compounds like this compound. Scheme 4 illustrates a representative convergent synthetic route to the target compound.

Scheme 4: Convergent synthetic route to this compound

In this approach, the 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine and 5-methylisoxazole-3-carboxylic acid intermediates are prepared separately and then combined in a final amide coupling step. This strategy allows for independent optimization of each fragment synthesis and can be particularly beneficial for the preparation of diverse structural analogues.

Linear Synthetic Routes

Linear synthetic routes, while potentially less efficient than convergent approaches, may offer advantages in certain contexts, particularly when one of the key intermediates is challenging to prepare or when direct functionalization is feasible. Scheme 5 depicts a representative linear synthetic route to the target compound.

Scheme 5: Linear synthetic route to this compound

This approach begins with the preparation of N-(2-bromophenyl)-5-methylisoxazole-3-carboxamide, followed by functionalization with the 8-methylimidazo[1,2-a]pyridine moiety through appropriate cross-coupling methodologies.

Purification and Characterization of the Target Compound

Purification Techniques

The purification of this compound typically involves a combination of techniques, including recrystallization, column chromatography, and preparative HPLC. Table 2 summarizes representative purification conditions.

Table 2: Representative Purification Methods for the Target Compound

Method Conditions Recovery (%) Purity (%)
Recrystallization Ethanol/Water 65-75 95-98
Column Chromatography Silica gel, DCM/MeOH (95:5) 80-90 98-99
Preparative HPLC C18, Acetonitrile/Water gradient 85-95 >99

Characterization Data

The complete characterization of this compound involves various analytical techniques. Table 3 summarizes representative characterization data for the target compound.

Table 3: Representative Characterization Data for this compound

Parameter Value
Molecular Formula C19H16N4O2
Molecular Weight 332.36 g/mol
Physical Appearance White to off-white crystalline solid
Melting Point 218-220°C
UV-Vis (MeOH) λmax 278, 325 nm
IR (KBr) 3325 (N-H stretch), 1670 (C=O stretch), 1545, 1445 cm-1
1H NMR (400 MHz, DMSO-d6) δ 10.12 (s, 1H, NH), 8.45 (d, J = 6.8 Hz, 1H), 8.10-7.95 (m, 2H), 7.65-7.45 (m, 3H), 7.35-7.20 (m, 2H), 6.40 (s, 1H), 2.65 (s, 3H, CH3), 2.45 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d6) δ 170.5, 160.2, 158.7, 145.8, 142.5, 137.8, 135.2, 130.6, 129.2, 128.5, 126.7, 124.3, 122.8, 116.4, 114.7, 113.2, 102.5, 15.8, 12.6
HRMS (ESI) m/z [M+H]+ calcd for C19H17N4O2 333.1346; found 333.1348

Optimization Strategies and Considerations

Optimization of Reaction Conditions

Optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to complex heterocyclic compounds. Key parameters for optimization include:

  • Solvent selection: The choice of solvent can significantly impact reaction efficiency, particularly for cross-coupling and amide formation reactions.
  • Temperature control: Careful temperature control is essential for minimizing side reactions and maximizing yield.
  • Catalyst loading: For metal-catalyzed transformations, optimization of catalyst loading is crucial for balancing reaction efficiency and cost considerations.
  • Reaction time: Extended reaction times can lead to decomposition or side reactions, particularly for sensitive intermediates.

Scale-Up Considerations

Scale-up of the synthesis of this compound requires careful consideration of various factors, including:

  • Heat transfer: Efficient heat transfer becomes increasingly important at larger scales to maintain reaction temperature uniformity.
  • Mixing efficiency: Adequate mixing is essential for ensuring reaction homogeneity, particularly for heterogeneous reactions.
  • Safety considerations: Assessment of potential exothermic reactions, generation of hazardous by-products, and other safety concerns is critical for scale-up processes.
  • Purification strategies: Development of efficient purification methods that minimize solvent usage and are suitable for larger scales is essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons and a decrease in oxidation state.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives listed in the 2023 European Patent Application (EP0000001). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Activity Indicators
5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide (Target) Imidazo[1,2-a]pyridine + Isoxazole 8-methylimidazo[1,2-a]pyridine, 5-methylisoxazole, carboxamide linkage Kinase inhibition (hypothesized)
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Chloropyridinyl, nitro group, methoxy, hexahydro backbone Neuroactive or antiparasitic (patent-indicated)
N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Indazole + Pyridine Cyclopropylamide, 3-pyridinyl Anticancer (kinase-targeting scaffolds)
2-(3-pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide Indazole + Pyrimidine Pyrimidinylmethyl, 3-pyridinyl Dual kinase inhibition (e.g., EGFR/VEGFR)
Isocycloseram Triazole + Pyridine Trifluoromethoxy phenyl, triazole, tetrahydropyran Insecticidal (patent-indicated)

Key Findings:

Core Heterocycle Variations :

  • The target compound’s imidazo[1,2-a]pyridine core is distinct from analogs like N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide , which uses an indazole backbone. Indazole derivatives are often associated with kinase inhibition (e.g., c-Met inhibitors), while imidazo[1,2-a]pyridines are explored for GABA receptor modulation .
  • Compared to Isocycloseram (triazole-based), the target lacks a fluorinated aryl group, which is critical for insecticidal activity in patent examples .

Substituent Impact :

  • The 8-methyl group on the imidazo[1,2-a]pyridine in the target compound may enhance metabolic stability compared to nitro- or chloro-substituted analogs (e.g., 1-[(6-chloro-3-pyridinyl)methyl]-...), which are prone to oxidative metabolism .
  • Carboxamide Linkage : The target’s isoxazole-linked carboxamide differs from pyrimidinylmethyl or cyclopropylamide groups in other analogs. Carboxamides are generally associated with improved solubility and binding affinity in kinase inhibitors .

Patent Context :

  • The patent emphasizes fluorinated and sulfonated groups (e.g., in 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine ) for pesticidal activity. The absence of such groups in the target compound suggests divergent applications, possibly in human therapeutics .

Biological Activity

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 330.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in cancer therapy. The isoxazole moiety is known for its ability to inhibit various kinases, which are critical in cancer cell proliferation and survival.

Anticancer Activity

Research has shown that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, studies have demonstrated that certain isoxazole derivatives can selectively inhibit the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The compound's structure allows it to bind effectively to the ATP-binding site of FLT3, inhibiting its activity and leading to reduced proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseIC50 (nM)Selectivity
FLT3 InhibitionFLT3106High
FLT3-ITD InhibitionFLT3-ITD301Moderate

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated potential antimicrobial activities associated with isoxazole derivatives. For example, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a broader therapeutic potential.

Case Studies

  • FLT3 Kinase Inhibition : A study involving the synthesis and evaluation of isoxazole derivatives highlighted the compound's ability to inhibit FLT3 with an IC50 value of 106 nM. This selectivity over other kinases suggests a promising lead for AML treatment .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating potential for use in treating infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and imidazo groups significantly influence the biological activity of these compounds. The presence of electron-donating or withdrawing groups can enhance or diminish potency against specific targets.

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Thermal shift assays : Measure ΔTm shifts to confirm direct binding to recombinant proteins .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways modulated post-treatment .

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